molecular formula C7H8F2N2 B1650864 (6-(Difluoromethyl)pyridin-2-YL)methanamine CAS No. 1211519-39-9

(6-(Difluoromethyl)pyridin-2-YL)methanamine

Cat. No.: B1650864
CAS No.: 1211519-39-9
M. Wt: 158.15
InChI Key: NUNJVRGXKNYAID-UHFFFAOYSA-N
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Description

(6-(Difluoromethyl)pyridin-2-YL)methanamine: is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of (6-(Difluoromethyl)pyridin-2-YL)methanamine may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and catalysts to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: (6-(Difluoromethyl)pyridin-2-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, (6-(Difluoromethyl)pyridin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as fungicides and herbicides. Its ability to interact with biological targets makes it a promising candidate for agricultural applications .

Mechanism of Action

The mechanism of action of (6-(Difluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, enhancing the compound’s binding affinity and selectivity. The methanamine group can further modulate the compound’s activity by participating in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: (6-(Difluoromethyl)pyridin-2-YL)methanamine is unique due to the specific positioning of the difluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of metabolic stability and binding affinity to target molecules .

Properties

IUPAC Name

[6-(difluoromethyl)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)6-3-1-2-5(4-10)11-6/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNJVRGXKNYAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273829
Record name 6-(Difluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211519-39-9
Record name 6-(Difluoromethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211519-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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